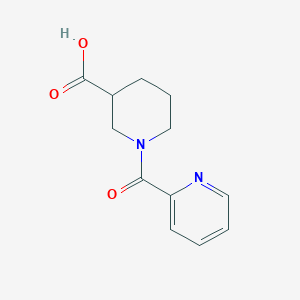

1-(ピリジン-2-カルボニル)ピペリジン-3-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

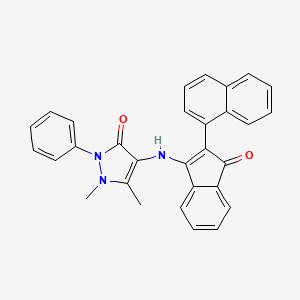

The compound "1-(Pyridine-2-carbonyl)piperidine-3-carboxylic acid" is a molecule that features both a pyridine and a piperidine ring. The pyridine ring is known to participate in various supramolecular interactions due to its nitrogen atom, which can act as a hydrogen bond acceptor . Piperidine rings are common in many biologically active molecules and are often synthesized to create chiral centers in drug molecules . The carboxylic acid groups present in the molecule can engage in hydrogen bonding and are reactive sites for further chemical modifications .

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. One approach involves a biocatalytic cascade using carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED) enzymes to convert keto acids or keto aldehydes into substituted piperidines . Another method includes oxidative decarboxylation followed by β-iodination of amino acids to introduce different substituents into the piperidine ring . Additionally, the reaction of piperidine derivatives with tartaric acid can lead to diastereomeric complexes, which are useful for structural and spectroscopic studies .

Molecular Structure Analysis

The molecular structure of compounds related to "1-(Pyridine-2-carbonyl)piperidine-3-carboxylic acid" can be analyzed through X-ray crystallography, which reveals the occurrence of specific supramolecular synthons in the crystal structures . The pyridine and piperidine rings can adopt various conformations, and the carboxylic acid groups can participate in different hydrogen bonding patterns, influencing the overall molecular geometry .

Chemical Reactions Analysis

The carboxylic acid moiety in "1-(Pyridine-2-carbonyl)piperidine-3-carboxylic acid" can undergo reactions typical of carboxylic acids, such as esterification, amidation, and decarboxylation . The pyridine ring can engage in electrophilic substitution reactions due to the electron-rich nature of the nitrogen atom . Additionally, the piperidine ring can be functionalized through various reactions, including Claisen rearrangement and complexation with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(Pyridine-2-carbonyl)piperidine-3-carboxylic acid" and related compounds can be influenced by their molecular structure. The presence of carboxylic acid groups typically increases solubility in polar solvents and allows for the formation of salts and zwitterions . The pyridine and piperidine rings contribute to the compound's basicity and can affect its boiling and melting points . The ability to form hydrogen bonds and participate in π-π stacking interactions can also impact the compound's crystallinity and stability .

科学的研究の応用

- ピペリジノン誘導体は、潜在的な抗癌剤として有望であることが示されています。研究者らは、乳がんを含む癌細胞株に対するその影響を調査してきました。 例えば、ピペリンは、天然のピペリジノンであり、乳がん細胞におけるAktシグナル伝達経路を阻害します .

抗癌特性

これらの用途は、様々な科学的文脈におけるピペリジノンの汎用性を示しています。 研究者らは、その合成、作用機序、および潜在的な治療上の利点を引き続き調査しています . 詳細やその他の用途については、お気軽にお問い合わせください! 😊

作用機序

Target of Action

Compounds with a piperidine nucleus have been known to interfere with specific molecules involved in the growth and proliferation of cancer cells .

Mode of Action

It’s worth noting that piperidine derivatives have been suggested to undergo a series of successive protonations, with the product configuration determined by the stereoselective enamine protonation .

Biochemical Pathways

It’s worth noting that pyridine-2-carboxylic acid and its derivatives are known to act as chelating agents in coordination complexes of metal ions .

Result of Action

It’s worth noting that compounds with a piperidine nucleus have been known to show powerful antioxidant action due to their capability of hindering or suppressing free radicals .

特性

IUPAC Name |

1-(pyridine-2-carbonyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(10-5-1-2-6-13-10)14-7-3-4-9(8-14)12(16)17/h1-2,5-6,9H,3-4,7-8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSSUXMJWSBYLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926246-86-8 |

Source

|

| Record name | 1-(pyridine-2-carbonyl)piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea](/img/structure/B2515080.png)

![3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2515081.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2515089.png)

![[1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol](/img/structure/B2515093.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2515096.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B2515102.png)

![2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2515103.png)